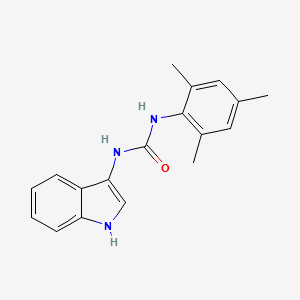

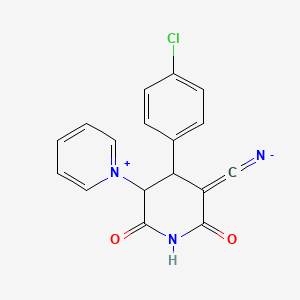

1-(1H-indol-3-yl)-3-mesitylurea

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Indole derivatives are significant due to their wide range of biological activities . They play a crucial role in cell biology and are used in the treatment of various disorders in the human body .

Synthesis Analysis

The synthesis of indole derivatives has been a topic of interest for many researchers . For example, a general approach for the synthesis of 1-(1H-indol-3-yl)-3,3-dimercaptoprop-2-en-1-one and 5-(1H-indol-3-yl)-3H-1,2-dithiole-3-thione has been reported . These compounds are used as efficient precursors for the synthesis of new compounds bearing five- and/or six-membered heterocyclic moieties .

Molecular Structure Analysis

The molecular structure of indole derivatives can be analyzed using various spectroscopic techniques . The structural characterization of synthesized compounds is usually done by 1H-NMR, 13C-NMR, IR, and EI-MS spectral data .

Chemical Reactions Analysis

Indole derivatives participate in a variety of chemical reactions. For instance, the Fischer indole synthesis involves the reaction of an optically active cyclohexanone with phenylhydrazine hydrochloride using methanesulfonic acid under reflux in methanol .

科学的研究の応用

Cytotoxicity in Hepatocarcinoma Cells

The compound has been used in the synthesis of novel 1-[1-(1H-indol-3-yl) alkyl]-1H-indoles, which have shown preliminary cytotoxic effects in hepatocarcinoma cells . This suggests potential applications in cancer research, particularly in the development of new treatments for liver cancer.

2. Solvent-Free Addition of Indole to Aldehydes The compound plays a crucial role in the solvent-free addition of indole to a variety of aldehydes . This process is fundamental for carrying out the reaction with paraformaldehyde, suggesting its potential use in chemical synthesis and industrial applications.

Inducing Non-Apoptotic Cell Death (Methuosis)

Research has explored the potential of indole-based compounds, similar in structure to 1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-methylurea, for inducing a unique form of non-apoptotic cell death termed methuosis. This process involves the accumulation of vacuoles derived from macropinosomes, leading to cell detachment and rupture.

Synthesis of Indole Derivatives

The compound is used in the synthesis of indole derivatives, which are prevalent moieties present in selected alkaloids . These derivatives play a main role in cell biology and have attracted increasing attention for the treatment of various disorders in the human body.

Antimycobacterial Activity

Based on the encouraging results from the antibacterial screening, title compounds were further tested for their in vitro antimycobacterial activity against M. tuberculosis H37Rv, Mycobacterium smegmatis (ATCC 19420), Mycobacterium fortuitum (ATCC 19542), and MDR-TB strains . This suggests potential applications in the development of new treatments for tuberculosis.

Larock Indole Annulation Reaction

The compound is involved in the Larock indole annulation reaction of alkyne and 2-bromoaniline . This reaction, carried out using palladium(II) acetate, 1,1′bis(diphenylphosphino) ferrocene (dppf), and potassium bicarbonate (KHCO3) in DMF at 110 °C, yields the desired indole with high yield and regioselectivity .

特性

IUPAC Name |

1-(1H-indol-3-yl)-3-(2,4,6-trimethylphenyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O/c1-11-8-12(2)17(13(3)9-11)21-18(22)20-16-10-19-15-7-5-4-6-14(15)16/h4-10,19H,1-3H3,(H2,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZMKJTFSWRSXIW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)NC(=O)NC2=CNC3=CC=CC=C32)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(5Z)-5-[(2,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-hydroxybenzoic acid](/img/structure/B2819194.png)

![N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-(4-nitrophenyl)acetamide](/img/structure/B2819196.png)

![4-[Acetamido(carboxy)methyl]benzoic acid](/img/structure/B2819197.png)

![Propanedinitrile, 2-[(methylamino)(methylthio)methylene]-](/img/structure/B2819198.png)

![2-[(4-fluoroanilino)carbonyl]phenyl-N,N-dimethylsulfamate](/img/structure/B2819199.png)

![4-isopropoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2819202.png)

![2-[(1R,3R,4S)-2-Azabicyclo[2.2.1]heptan-3-yl]acetic acid;hydrochloride](/img/structure/B2819211.png)

![2-(4-Chlorophenyl)-1-[4-(trifluoromethyl)phenyl]ethanamine](/img/structure/B2819212.png)